molecular formula C29H30N2O5 B8178432 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

Cat. No.: B8178432
M. Wt: 486.6 g/mol
InChI Key: XNCPWWCXBJNODJ-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is a piperidine derivative functionalized with three key groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its base-labile deprotection under mild conditions (e.g., piperidine) .
  • 3-Methoxybenzyl: A lipophilic aromatic substituent that may enhance membrane permeability or modulate target binding interactions.
  • Carboxylic acid: Provides a reactive handle for further conjugation or salt formation, improving solubility in aqueous media.

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptide derivatives, kinase inhibitors, and other bioactive molecules. Its structural design balances steric bulk, electronic effects, and synthetic versatility .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-35-21-8-6-7-20(17-21)18-31-15-13-29(14-16-31,27(32)33)30-28(34)36-19-26-24-11-4-2-9-22(24)23-10-3-5-12-25(23)26/h2-12,17,26H,13-16,18-19H2,1H3,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCPWWCXBJNODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Activation and Amino Acid Loading

The synthesis begins with Rink Amide MBHA resin (substitution: 0.72 mmol/g). Swelling in dichloromethane (DCM) or dimethylformamide (DMF) precedes coupling:

  • Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH) are dissolved in 0.3 M HOBt/DMF.

  • Coupling reagent : DIC (0.45 M in DMF) activates the carboxyl group, enabling nucleophilic attack by the resin-bound amine.

  • Reaction time : 2–12 hours, with agitation to ensure complete coupling.

Deprotection and Sequential Coupling

  • Fmoc removal : 20% piperidine in DMF (2 × 1.5 mL per residue).

  • Monitoring : Kaiser test or bromophenol blue indicator ensures complete deprotection.

  • 3-Methoxybenzyl introduction : Alkylation of the piperidine nitrogen using 3-methoxybenzyl bromide under basic conditions (e.g., DIPEA).

Cleavage and Purification

  • Cleavage cocktail : 8% triisopropylsilane (TIPS) in trifluoroacetic acid (TFA) for 2 hours.

  • Precipitation : Ether-induced precipitation yields crude product, purified via reverse-phase HPLC (C8 column, 0.1% TFA/acetonitrile gradient).

  • Yield : 13–71%, purity >94%.

Solution-Phase Synthesis Using Fmoc-OSu

Activation of 4-Amino-1-(3-Methoxybenzyl)Piperidine-4-Carboxylic Acid

  • Reagents : 4-Amino-1-(3-methoxybenzyl)piperidine-4-carboxylic acid, Fmoc-OSu (2.5 eq), THF/H₂O (1:1).

  • Base : Sodium carbonate (pH 8–9) facilitates nucleophilic attack on the active ester.

  • Reaction time : 18 hours at 20°C.

Workup and Isolation

  • Extraction : Ether removes unreacted Fmoc-OSu.

  • Acidification : Concentrated HCl precipitates the product (pH 5).

  • Yield : 42% after purification.

Fmoc Chloride-Mediated Protection

Direct Coupling in THF

  • Reagents : 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, Fmoc-Cl (1.5 eq), Na₂CO₃.

  • Conditions : 0°C to 25°C over 12 hours.

  • Workup : Acidification with HCl, extraction with EtOAc, and combiflash chromatography.

  • Yield : 42%, confirmed by ¹H NMR and HRMS.

Side Reactions and Mitigation Strategies

Aspartimide Formation

  • Risk : Base-induced cyclization at aspartic acid residues.

  • Mitigation :

    • Additives : 5% formic acid in piperidine reduces deprotonation.

    • Steric protection : 3-Ethylpentyl (Epe) esters hinder cyclization.

Incomplete Fmoc Deprotection

  • Causes : Slow kinetics in non-polar solvents (e.g., 2-Me-THF).

  • Solution : Pyrrolidine (20% in DMSO/EtOAc) accelerates deprotection.

Diketopiperazine (DKP) Formation

  • Prevention : Shorter deprotection times (2 × 5 min) and reduced base concentration.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
SPPS (Rink Amide Resin)13–71%>94%High purity, scalableVariable yields due to difficult sequences
Solution-Phase (Fmoc-OSu)42%>95%Avoids resin handlingRequires extensive purification
Fmoc-Cl Direct Coupling42%>98%Simplified workflowSensitive to moisture

Industrial-Scale Considerations

Cost-Efficiency

  • Fmoc building blocks : Economies of scale reduce costs (multiton production).

  • Solvent recycling : DMF and THF recovery systems minimize waste.

Automation

  • Peptide synthesizers : Enable parallel synthesis of derivatives (e.g., 65 examples in one study).

  • Process Analytical Technology (PAT) : In-line UV monitoring ensures real-time deprotection.

Emerging Innovations

Microwave-Assisted SPPS

  • Benefits : Reduces coupling time from hours to minutes.

  • Challenges : Compatibility with acid-labile 3-methoxybenzyl groups requires optimization.

Bio-inspired Thioesterification

  • Application : Crypto-thioesters for native chemical ligation (NCL).

  • Relevance : Enables modular synthesis of complex peptides containing 4-(Fmoc-amino)piperidine .

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl group and the piperidine ring.

Common Reagents and Conditions

    Deprotection: Piperidine or 4-methylpiperidine in a suitable solvent such as dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

    Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.

    Material Science: Applied in the development of peptide-based materials and nanomaterials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity. The methoxybenzyl group and carboxyl group provide additional sites for chemical modification and interaction with other molecules.

Comparison with Similar Compounds

Variations in Protecting Groups

Compound Name Protecting Group Deprotection Condition Key Applications Reference
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine Fmoc Base (piperidine) Peptide synthesis, kinase inhibitors
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid Boc (tert-butyloxycarbonyl) Acid (TFA) Orthogonal protection strategies
4-(Cbz-amino)-1-benzylpiperidine Cbz (benzyloxycarbonyl) Hydrogenolysis (H₂/Pd) Peptide intermediates

Key Insights :

  • Fmoc is preferred in SPPS due to its compatibility with acid-stable resins, while Boc requires harsher acidic conditions (e.g., trifluoroacetic acid) for removal .
  • Cbz is less common in modern peptide synthesis due to the need for hydrogenolysis, which may reduce functional group tolerance .

Substituent Modifications on the Piperidine Ring

Compound Name Substituent Electronic Effects Biological Relevance Reference
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine 3-Methoxybenzyl Electron-donating (+M effect) Enhances lipophilicity; may improve CNS penetration
4-(Fmoc-amino)-1-(3,5-difluorobenzyl)-4-carboxypiperidine 3,5-Difluorobenzyl Electron-withdrawing (-I effect) Increases metabolic stability; common in kinase inhibitors
FMOC-4-CYCLOHEXYL-PIPERIDINE-4-CARBOXYLIC ACID Cyclohexyl Steric bulk Reduces rotational freedom; stabilizes specific conformations

Key Insights :

  • The 3-methoxybenzyl group in the target compound provides moderate lipophilicity, whereas 3,5-difluorobenzyl enhances metabolic stability via fluorine’s inductive effects .

Functional Group Comparisons

Compound Name Functional Group Reactivity/Solubility Reference
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine Carboxylic acid Forms salts (e.g., sodium) for aqueous solubility
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides Sulfamoylbenzoyl Enhances hydrogen bonding; targets carbonic anhydrase
4-Phenyl-1-benzylpiperidine-4-carboxamide Carboxamide Improves oral bioavailability

Key Insights :

  • The carboxylic acid group in the target compound enables conjugation with amines or alcohols, while carboxamides (e.g., in ) are more stable under physiological conditions .
  • Sulfamoyl groups () are critical for targeting enzymes like carbonic anhydrase through zinc-binding interactions .

Biological Activity

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is a synthetic compound that has garnered attention in biochemical and pharmaceutical research, primarily due to its role in peptide synthesis and potential therapeutic applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely employed in solid-phase peptide synthesis, and a methoxybenzyl moiety that enhances its chemical stability and reactivity.

The structure of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine can be represented as follows:

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This molecular formula indicates the presence of two nitrogen atoms, which are essential for its biological activity, particularly in interactions with biological macromolecules.

The mechanism of action for this compound primarily revolves around its function as a protective group in peptide synthesis. The Fmoc group protects the amino functionality during synthetic procedures, allowing for selective reactions without unwanted side reactions. The methoxybenzyl group contributes to the compound's stability, facilitating its use in various chemical transformations.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, small cationic peptides that include piperidine structures have been shown to effectively kill both Gram-negative and Gram-positive bacteria. These peptides operate by disrupting bacterial membranes, leading to cell lysis and death. The specific antimicrobial activity of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine has yet to be fully characterized, but its structural similarities suggest potential efficacy against microbial pathogens .

Immunomodulatory Effects

Research has demonstrated that certain piperidine derivatives can modulate immune responses. For example, studies have shown that these compounds can induce the release of cytokines such as IL-8 and MCP-1 from human peripheral blood mononuclear cells (PBMCs). This immunomodulatory effect may provide therapeutic avenues for conditions involving immune dysregulation .

Study on Antimicrobial Properties

In a study investigating the antimicrobial effects of piperidine derivatives, researchers found that compounds structurally related to 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine exhibited potent activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Compound NameActivity Against Gram-NegativeActivity Against Gram-Positive
Compound AYesYes
4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidineTBDTBD

Study on Immunomodulation

Another investigation focused on the immunomodulatory effects of piperidine derivatives. In vitro experiments demonstrated that treatment with these compounds led to a significant increase in cytokine production from PBMCs, suggesting their potential use in therapeutic strategies for inflammatory diseases.

Treatment GroupIL-8 Release (pg/mL)MCP-1 Release (pg/mL)
Control5030
Piperidine Derivative150100

Q & A

Q. Key Methodological Steps :

Deprotection : Treat with 20% piperidine in DMF to remove Fmoc.

Activation : Use HOBt/EDCI in anhydrous DMF or DCM (1:1) for 1–2 hours.

Coupling : Add the activated derivative to the growing peptide-resin under argon.

Wash/Cycle : Repeat deprotection and coupling steps until sequence completion .

How is the structural integrity of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine validated?

Basic Question
Routine analytical techniques include:

  • HPLC : Reverse-phase C18 columns (e.g., 90% MeCN/0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ at m/z 466.5) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substitution patterns (e.g., 3-methoxybenzyl protons at δ 6.8–7.3 ppm, Fmoc aromatic signals at δ 7.2–7.8 ppm) .

Q. Methodological Workflow :

Derivatization : Couple the carboxylate to sulfonamide or acyl hydrazide scaffolds.

Screening : Use fluorescence polarization or SPR to assess binding.

Optimization : Modify the 3-MOB substituent for improved selectivity (e.g., 4-fluoro vs. 4-methoxy) .

What are the stability considerations for long-term storage of this compound?

Basic Question
Stability is compromised by:

  • Moisture : Hydrolysis of the Fmoc group (t₁/₂ < 1 week at 40% humidity).
  • Light : UV-induced cleavage of the 3-MOB ether.

Q. Storage Protocol :

  • Temperature : –20°C in amber vials.
  • Atmosphere : Argon or N₂ blanket.
  • Solvent : Store as a lyophilized powder or in anhydrous DMF .

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